molecular formula C22H19ClN4O3S B2666786 (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946375-86-6

(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2666786
CAS RN: 946375-86-6
M. Wt: 454.93
InChI Key: DNPOVXUHFAAQII-UHFFFAOYSA-N
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Description

(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.93. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been investigated for their efficacy in corrosion inhibition, particularly for protecting mild steel in acidic media. These studies demonstrate that triazole compounds can offer significant protection against corrosion, with efficiency varying based on the acidic environment and the specific triazole derivative used. The inhibition mechanisms often involve the adsorption of the compound onto the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Antimicrobial and Antifungal Activities

The synthesis and bioactivity assessment of triazole derivatives have shown promising results in producing compounds with significant antimicrobial and antifungal activities. For instance, the synthesis of novel β-carboline derivatives tethered with 1,2,3-triazole rings has led to compounds that exhibit cytotoxicity against cancer cell lines and strong antibacterial properties against various microorganisms. These findings underscore the potential of triazole derivatives in pharmaceutical applications, including the development of new drugs and treatments (Salehi et al., 2016).

Material Science

In material science, the unique properties of triazole derivatives have been utilized in the synthesis of new polymers and materials with specific characteristics, such as thermotropic polyesters based on benzoxazole and triazole units. These materials exhibit particular behaviors in response to temperature changes, making them suitable for various applications in advanced materials and technology development (Kricheldorf & Thomsen, 1992).

properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-13-20(25-26-27(13)17-8-5-9-18(11-17)31-3)22(28)29-12-19-14(2)30-21(24-19)15-6-4-7-16(23)10-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOVXUHFAAQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

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